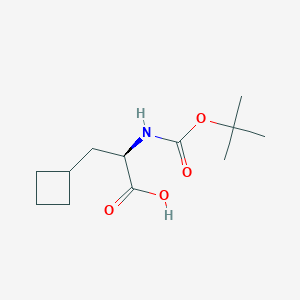
2-(1H-Pirazol-3-il)acetato de etilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Potencial Antimicrobiano
Se ha demostrado que los derivados de pirazol presentan un buen potencial antimicrobiano. Se pueden sintetizar compuestos con un núcleo de pirazol y evaluar su eficacia contra diversas cepas microbianas, incluidas bacterias y hongos .
Actividad Antituberculosa
Algunos compuestos que contienen pirazol han demostrado una potente actividad antituberculosa contra Mycobacterium tuberculosis. Esto sugiere que el 2-(1H-Pirazol-3-il)acetato de etilo podría explorarse potencialmente para su eficacia en el tratamiento de la tuberculosis .
Aplicaciones Antiinflamatorias y Analgésicas
Los derivados de pirazol son conocidos por poseer propiedades antiinflamatorias y analgésicas. La investigación puede dirigirse a evaluar el this compound para estas actividades biológicas, lo que podría conducir al desarrollo de nuevos medicamentos para aliviar el dolor .
Usos Antivirales y Antifúngicos
El núcleo de pirazol está presente en compuestos con actividades antivirales y antifúngicas. Esto abre oportunidades de investigación para el this compound en el tratamiento de infecciones virales y fúngicas .
Investigación Anticancerígena
Los derivados de pirazol se han asociado con propiedades antitumorales. Investigar el this compound en la investigación oncológica podría contribuir a encontrar nuevos agentes terapéuticos para el tratamiento del cáncer .
Propiedades Antioxidantes
La capacidad antioxidante de los compuestos de pirazol ha sido documentada. El this compound podría analizarse para su potencial como antioxidante, lo cual es valioso para prevenir enfermedades relacionadas con el estrés oxidativo .
Investigación Anti-VIH
Los derivados de indol, que comparten similitudes estructurales con los pirazoles, se han estudiado por sus propiedades anti-VIH. Esto sugiere una posible aplicación para el this compound en la investigación anti-VIH .
Síntesis de Nuevos Heterociclos
Los andamiajes de pirazol se utilizan para sintetizar nuevos heterociclos, que son cruciales en la química medicinal para el descubrimiento de fármacos. El this compound podría servir como material de partida o intermedio en tales procesos sintéticos .
Direcciones Futuras
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, it is expected that Ethyl 2-(1H-pyrazol-3-yl)acetate, being a pyrazole derivative, may also find potential applications in these fields in the future.
Mecanismo De Acción
Target of Action
Ethyl 2-(1H-pyrazol-3-yl)acetate is a compound that has been found to interact with various targets in the body. It is known that pyrazole derivatives, which include ethyl 2-(1h-pyrazol-3-yl)acetate, have a broad spectrum of biological activities .
Mode of Action
The mode of action of Ethyl 2-(1H-pyrazol-3-yl)acetate involves its interaction with its targets. The combined effect of two nitrogen atoms in the pyrazole ring reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents . This property allows Ethyl 2-(1H-pyrazol-3-yl)acetate to interact with its targets in a unique way.
Biochemical Pathways
It is known that pyrazole derivatives, which include ethyl 2-(1h-pyrazol-3-yl)acetate, have a broad spectrum of biological activities . These activities suggest that Ethyl 2-(1H-pyrazol-3-yl)acetate may affect multiple biochemical pathways.
Result of Action
It is known that pyrazole derivatives, which include ethyl 2-(1h-pyrazol-3-yl)acetate, have a broad spectrum of biological activities . These activities suggest that Ethyl 2-(1H-pyrazol-3-yl)acetate may have various molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
Ethyl 2-(1H-pyrazol-3-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in metabolic pathways, where it can act as a substrate or inhibitor. For instance, it has been observed to interact with hydrolase enzymes, which catalyze the hydrolysis of chemical bonds . Additionally, Ethyl 2-(1H-pyrazol-3-yl)acetate can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
Ethyl 2-(1H-pyrazol-3-yl)acetate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, Ethyl 2-(1H-pyrazol-3-yl)acetate can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of Ethyl 2-(1H-pyrazol-3-yl)acetate involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, Ethyl 2-(1H-pyrazol-3-yl)acetate has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(1H-pyrazol-3-yl)acetate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-(1H-pyrazol-3-yl)acetate remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated potential alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Ethyl 2-(1H-pyrazol-3-yl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic functions . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Ethyl 2-(1H-pyrazol-3-yl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic pathways can influence the compound’s overall efficacy and impact on cellular functions. For example, Ethyl 2-(1H-pyrazol-3-yl)acetate can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . This process can affect metabolic flux and alter metabolite levels within cells .
Transport and Distribution
The transport and distribution of Ethyl 2-(1H-pyrazol-3-yl)acetate within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, Ethyl 2-(1H-pyrazol-3-yl)acetate can localize to specific compartments or organelles, influencing its accumulation and activity . These interactions can affect the compound’s overall distribution and efficacy within the biological system .
Subcellular Localization
Ethyl 2-(1H-pyrazol-3-yl)acetate exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, Ethyl 2-(1H-pyrazol-3-yl)acetate may localize to the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Propiedades
IUPAC Name |
ethyl 2-(1H-pyrazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)5-6-3-4-8-9-6/h3-4H,2,5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLKPCAZQWMXFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515977 | |
| Record name | Ethyl (1H-pyrazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82668-50-6 | |
| Record name | Ethyl (1H-pyrazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B1649340.png)

![8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy-](/img/structure/B1649343.png)




![9-[(E)-3-(2-nitrophenyl)prop-2-enylidene]fluorene](/img/structure/B1649350.png)
